molecular formula C3H6N4S B1628499 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole CAS No. 98025-62-8

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Cat. No. B1628499
CAS RN: 98025-62-8
M. Wt: 130.17 g/mol
InChI Key: PSWYDEPZBJNSQS-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a chemical compound with the IUPAC name (5-hydrazino-1,3,4-thiadiazol-2-yl)methyl methyl ether . It is a powder with a molecular weight of 160.2 . The compound is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine also results in the formation of 1,3,4-thiadiazoles .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is 1S/C4H8N4OS/c1-9-2-3-7-8-4 (6-5)10-3/h2,5H2,1H3, (H,6,8) .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine result in the corresponding sulfides . Thermolysis of 2,5-dimercapto-1,3,4-thiadiazole gives HNCS, CS2, and HCN, whereas 2-mercapto-5-methyl-1,3,4-thiadiazole shows a more complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 .


Physical And Chemical Properties Analysis

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a powder with a molecular weight of 160.2 . It is stored at a temperature of 4°C .

Scientific Research Applications

Anticonvulsant Activity

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Notably, certain derivatives showed potent anticonvulsant properties without inducing sedation, ataxia, or lethality, suggesting their potential as new classes of anticonvulsant agents (Chapleo et al., 1986).

Antihypertensive Activity

Another application is in the synthesis of derivatives for antihypertensive purposes. Studies have shown that some 2-aryl-5-hydrazino-1,3,4-thiadiazoles possess significant antihypertensive activity, attributed to their vasodilator effects on vascular smooth muscle (Turner et al., 1988).

Antimicrobial Agents

Derivatives of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole have been synthesized as antimicrobial agents with moderate activity against bacterial and fungal strains. This suggests their utility in combating microbial infections (Sah et al., 2014).

Anticancer and Antioxidant Potential

Research has demonstrated the cytotoxicity and antioxidant potential of novel 2-hydrazinyl-thiazole derivatives. Certain compounds exhibited significant cytotoxic activity against carcinoma cell lines alongside remarkable antioxidant activity (Grozav et al., 2017).

Antimalarial Activity

In vitro and in silico studies have been conducted on 2-(2-hydrazinyl)thiazole derivatives to evaluate their antimalarial activity. Some derivatives showed significant inhibitory effects against Plasmodium falciparum, indicating their potential as antimalarial agents (Makam et al., 2014).

Future Directions

1,3,4-Thiadiazole derivatives have been increasingly investigated due to their broad spectrum of pharmacological properties . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for these compounds.

properties

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWYDEPZBJNSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586154
Record name 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

CAS RN

98025-62-8
Record name 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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